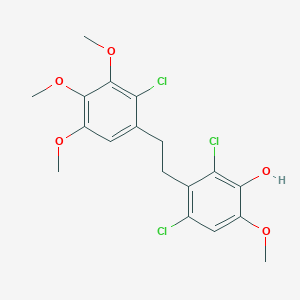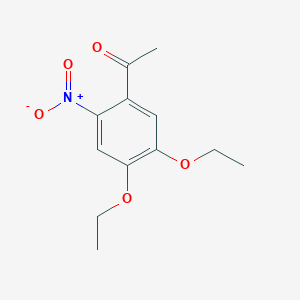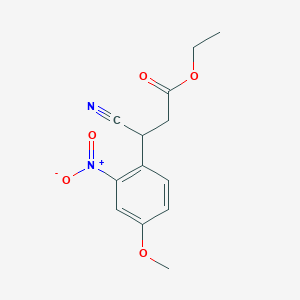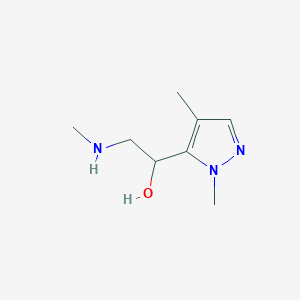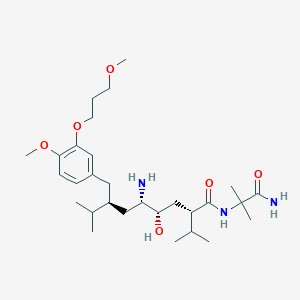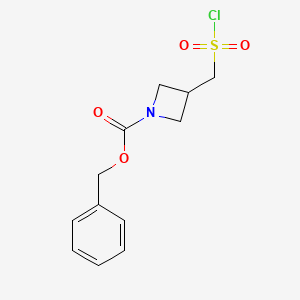
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol . This compound is part of the azetidine family, which is known for its unique four-membered ring structure containing nitrogen. The presence of the chlorosulfonyl group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate typically involves the reaction of benzyl 3-(acetylthio)azetidine-1-carboxylate with chlorine in the presence of dichloromethane (DCM) at low temperatures (0-10°C) . The reaction proceeds as follows:
- Dissolve benzyl 3-(acetylthio)azetidine-1-carboxylate in DCM.
- Bubble chlorine gas through the mixture at 0-10°C for 1 hour.
- Separate the organic phase and wash with water.
- Dry the organic phase and evaporate the solvent to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of chlorine gas and maintaining low temperatures to control the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form benzyl 3-(methyl)azetidine-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH)
Oxidizing Agents: Potassium permanganate (KMnO)
Major Products
Sulfonamides: Formed by substitution with amines
Sulfonate Esters: Formed by substitution with alcohols
Sulfonic Acids: Formed by oxidation
Applications De Recherche Scientifique
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form various derivatives that can interact with biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Benzyl 3-iodoazetidine-1-carboxylate
- Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
Uniqueness
Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it a valuable intermediate in organic synthesis, particularly for the development of sulfonamide and sulfonate ester derivatives .
Propriétés
Formule moléculaire |
C12H14ClNO4S |
|---|---|
Poids moléculaire |
303.76 g/mol |
Nom IUPAC |
benzyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clé InChI |
FAULEFXNFPVGKO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


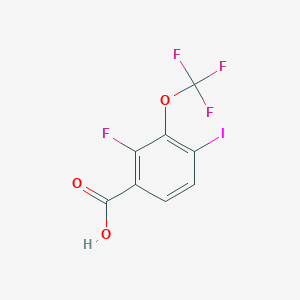
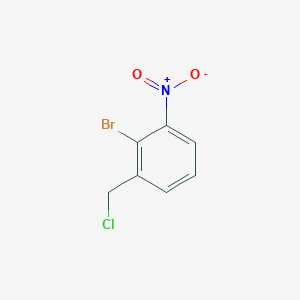
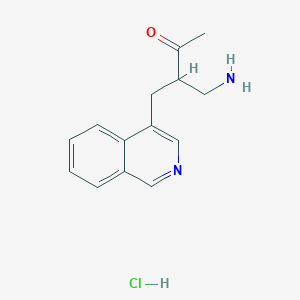
![(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15243162.png)
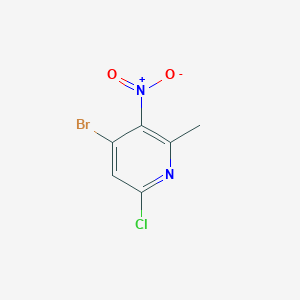
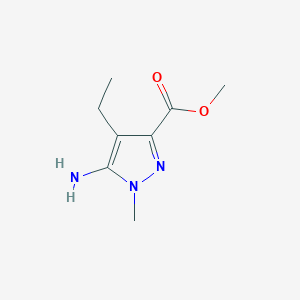
![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
